

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride

Cat. No.: B1419757

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride**

Introduction

2-(2-Methyl-1H-imidazol-1-yl)ethanamine is a heterocyclic compound featuring a 2-methylimidazole ring N-alkylated with an ethanamine side chain.^[1] As a structural analog of histamine, which contains a similar imidazole-ethylamine core, this molecule serves as a valuable building block in medicinal chemistry and drug development.^{[1][2]} Its potential applications include the modulation of histamine receptors and the synthesis of novel therapeutic agents.^[1] For improved stability, handling, and aqueous solubility, the free base is commonly converted to its dihydrochloride salt, the subject of this technical guide.

This document provides a consolidated overview of the known and predicted physicochemical properties of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine and its dihydrochloride salt. We will delve into its chemical identity, summarize its core properties, and provide detailed, field-proven experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for applications in formulation, ADME profiling, and further chemical synthesis.

Chemical Identity and Structure

The fundamental structure consists of a 2-methylimidazole core linked via a nitrogen atom to an ethylamine chain. The dihydrochloride salt is formed by the protonation of the two basic nitrogen centers: the primary amine of the ethylamine side chain and the sp^2 nitrogen of the imidazole ring.



Chemical Structures of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Free Base and Dihydrochloride Salt

Figure 1. Chemical structures of the free base and its dihydrochloride salt.

Table 1: Chemical Identifiers and Core Properties

Property	Value (Free Base)	Value (Dihydrochloride Salt)	Source
IUPAC Name	2-(2-methyl-1H-imidazol-1-yl)ethanamine	2-(2-methyl-1H-imidazol-1-yl)ethanamine; dihydrochloride	[3][4]
CAS Number	113741-01-8	858513-10-7	[4][5]
Molecular Formula	C ₆ H ₁₁ N ₃	C ₆ H ₁₃ Cl ₂ N ₃	[4][6]
Molecular Weight	125.17 g/mol	198.09 g/mol	[4][6]
Computed XLogP3	-0.6	Not Applicable	[3][4]

| Predicted pKa (most basic)| 8.5 - 9.5 | Not Applicable |[3] |

Physicochemical Characterization: Protocols and Insights

A thorough understanding of a compound's physicochemical properties is paramount for any drug development program. While extensive experimental data for this specific molecule is not widely published, this section provides standard, validated protocols for determining its key characteristics.[1][3]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Based on its polar structure and negative computed LogP, 2-(2-Methyl-1H-imidazol-1-yl)ethanamine is predicted to have high aqueous solubility, which is further enhanced in its dihydrochloride salt form.[3]

Experimental Protocol: Shake-Flask Method (Gold Standard)

The causality behind this protocol is to achieve a saturated solution at equilibrium, providing a definitive measure of solubility.

- **Preparation:** Add an excess amount of the dihydrochloride salt to a known volume of a relevant aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, borosilicate glass flask.
- **Equilibration:** Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove all undissolved particles.
- **Quantification:** Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
- **Replication:** The experiment must be performed in at least triplicate to ensure the precision and accuracy of the results.

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly influences its solubility, permeability, and receptor-binding interactions. The primary amine and the imidazole ring are the key basic centers.

Experimental Protocol: Potentiometric Titration

This method is a self-validating system as the titration curve's shape provides internal checks on the process.

- **Sample Preparation:** Prepare a solution of the dihydrochloride salt of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.
- **System Calibration:** Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa values.
- **Titration:** Place the sample solution in a thermostatted vessel and slowly titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) on the titration curve (the half-equivalence point).^[3]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (octanol) and an aqueous phase. It is a critical parameter for predicting membrane permeability and overall ADME properties. The computed XLogP3 value of -0.6 for the free base suggests it is a hydrophilic (water-loving) compound.^[3]
^[4]

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp, narrow melting range is characteristic of a pure substance.^[7]

Experimental Protocol: Capillary Method

- **Sample Preparation:** Ensure the dihydrochloride salt is a fine, dry powder. Tightly pack a small amount into a capillary tube.
- **Measurement:** Place the capillary tube into a calibrated melting point apparatus.

- Heating: Heat the sample at a controlled, slow rate (e.g., 1-2 °C/min) near the expected melting point.
- Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.^[3]

Structural and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. The following spectroscopic techniques are standard for characterizing **2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group, the two methylene groups of the ethyl chain, and the two protons on the imidazole ring.^[1]
- ¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.^[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for the Free Base

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale/Notes
C2 (Imidazole)	145 - 155	Quaternary carbon, deshielded by two adjacent nitrogen atoms.
C4 (Imidazole)	125 - 135	Olefinic carbon in the imidazole ring.
C5 (Imidazole)	115 - 125	Olefinic carbon in the imidazole ring.
CH ₃ (on Imidazole)	10 - 15	Aliphatic carbon attached to the imidazole ring.
N-CH ₂	45 - 55	Methylene carbon directly attached to the imidazole nitrogen.
CH ₂ -NH ₂	35 - 45	Methylene carbon attached to the primary amine.

(Note: Predicted values are based on analysis of similar structures and can be influenced by solvent and other experimental conditions.)[\[9\]](#)

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition

- Sample Preparation: Weigh approximately 10-20 mg of the high-purity dihydrochloride salt. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube.[\[9\]](#)
- Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz).
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling.
 - Spectral Width: Set to cover the expected chemical shift range (e.g., 0-160 ppm).

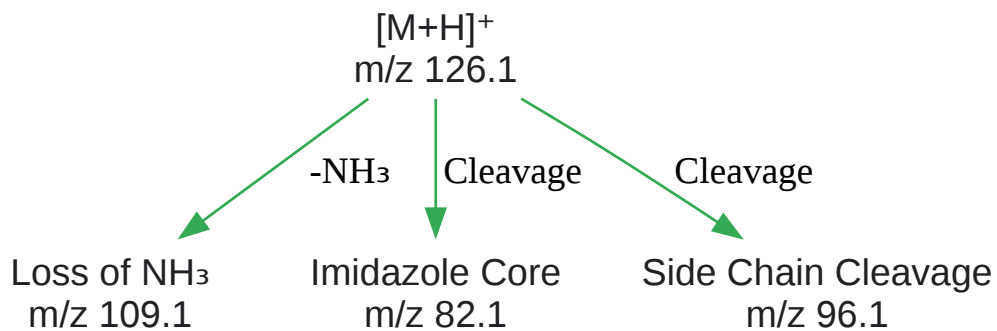
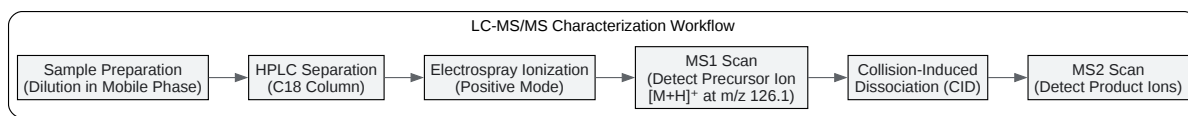
- Relaxation Delay (d1): Use a delay of 1-2 seconds.
- Number of Scans: Acquire a sufficient number of scans (hundreds to thousands) to achieve an adequate signal-to-noise ratio.

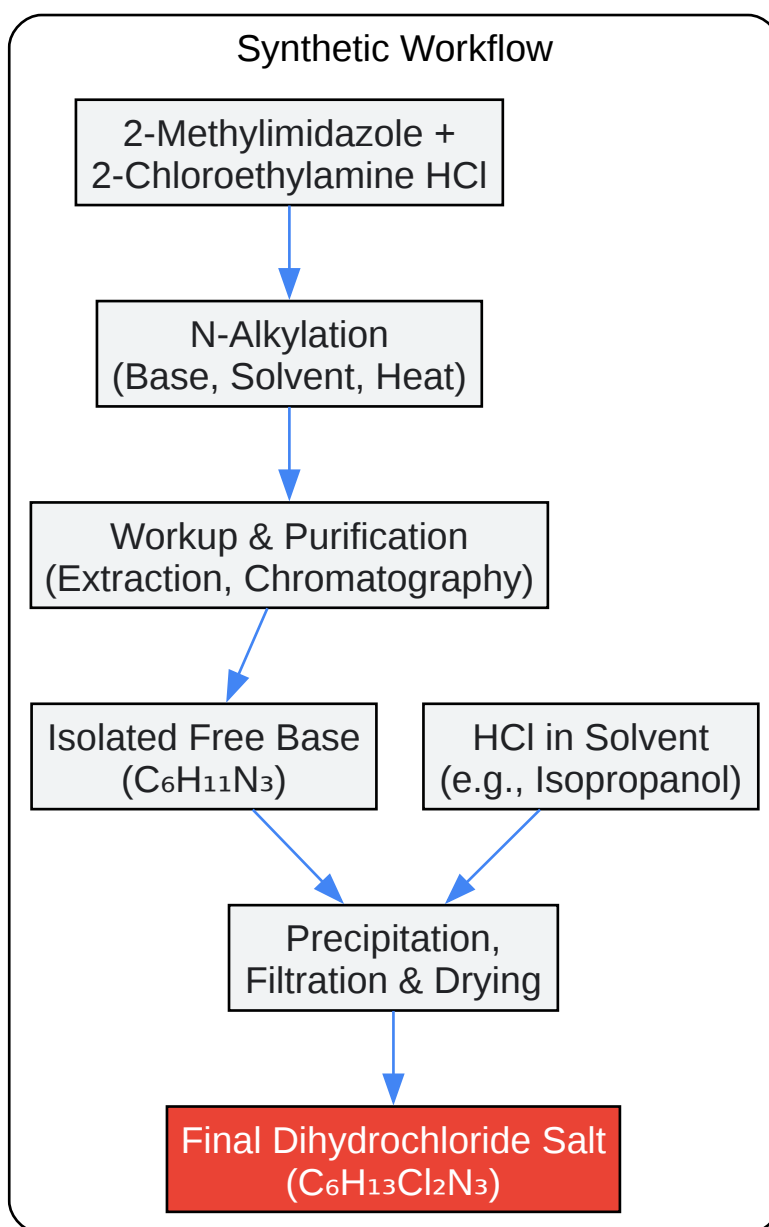
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For the free base, electrospray ionization in positive mode (ESI+) is ideal, and the protonated molecule $[M+H]^+$ is expected at m/z 126.1. [\[10\]](#)[\[11\]](#)

Experimental Protocol: LC-MS/MS Analysis

- Chromatography:
 - Column: A C18 reversed-phase column is suitable for this polar compound.
 - Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid to promote ionization.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Analysis: Perform a full scan to identify the precursor ion (m/z 126.1). Then, perform tandem MS (MS/MS) by isolating the precursor ion and fragmenting it to obtain product ions for structural confirmation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C₆H₁₁N₃ | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride | 858513-10-7 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. rsc.org [rsc.org]
- 8. 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride(858513-10-7) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419757#2-2-methyl-1h-imidazol-1-yl-ethanamine-dihydrochloride-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com